molecular formula C9H12BrN B3390552 4-bromo-3,5-diethylpyridine CAS No. 1032358-21-6

4-bromo-3,5-diethylpyridine

Cat. No.: B3390552
CAS No.: 1032358-21-6
M. Wt: 214.10 g/mol
InChI Key: CYTXJCSVUCPZEH-UHFFFAOYSA-N
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Description

4-Bromo-3,5-diethylpyridine is a substituted pyridine derivative featuring a bromine atom at the 4-position and ethyl groups at the 3- and 5-positions. Pyridine derivatives with bromine and alkyl/aryl substituents are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Synthesis of such compounds typically involves halogenation or cross-coupling reactions. For example, bromo-substituted pyrrolo[2,3-b]pyridines are synthesized via Suzuki-Miyaura couplings using bromo-precursors and boronic acids . Similarly, palladium-mediated reactions with alkynes can introduce substituents to bromofluoroheterocycles . These methods suggest that this compound could be synthesized via alkylation of a bromopyridine precursor or cross-coupling with ethyl groups.

Properties

IUPAC Name

4-bromo-3,5-diethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-3-7-5-11-6-8(4-2)9(7)10/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTXJCSVUCPZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC(=C1Br)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032358-21-6
Record name 4-bromo-3,5-diethylpyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3,5-diethylpyridine typically involves the bromination of 3,5-diethylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature to ensure selective bromination at the 4th position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and scalability.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3,5-diethylpyridine, using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

  • Substitution reactions yield various substituted pyridines.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions yield 3,5-diethylpyridine.

Scientific Research Applications

4-Bromo-3,5-diethylpyridine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and ligands for coordination chemistry.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-diethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The ethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of bromopyridines are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:

Table 1: Comparison of 4-Bromo-3,5-diethylpyridine with Analogs

Compound Name Substituents (Positions 3,5) Key Properties/Applications Reactivity Notes
This compound Ethyl (C₂H₅) Hypothetical: Predicted lower polarity than methoxy analogs; enhanced steric bulk may hinder electrophilic substitution. Likely undergoes Suzuki couplings (Bromo site) or nucleophilic aromatic substitution.
4-Bromo-3,5-dimethylpyridine Methyl (CH₃) Pharmaceutical intermediate ; higher volatility than ethyl analogs. Methyl groups weakly electron-donating; bromine site reactive for cross-coupling.
4-Bromo-3,5-dimethoxypyridine Methoxy (OCH₃) Medical intermediate ; electron-rich due to methoxy groups. Electron-donating groups activate ring for electrophilic substitution.
4-Bromo-3,5-dinitroaniline Nitro (NO₂) High melting point (207°C) ; nitro groups deactivate ring, directing reactions to bromine. Bromine substituent becomes primary site for nucleophilic displacement.
4-Bromo-3,5-difluoro-2,6-diphenylacetylenylpyridine Fluoro (F) + alkynyl Electron-withdrawing fluorine enhances stability; alkynyl groups enable further functionalization. Palladium-mediated alkynylation feasible at bromo sites.

Key Findings:

  • Electronic Effects : Methoxy groups increase electron density, enhancing electrophilic substitution, whereas nitro groups decrease reactivity at the pyridine ring .
  • Synthetic Utility : Bromine at the 4-position is a versatile handle for cross-coupling (e.g., Suzuki reactions), as demonstrated in pyrrolo[2,3-b]pyridine derivatives .

Biological Activity

Introduction

4-Bromo-3,5-diethylpyridine is a heterocyclic compound that has gained interest in various fields of research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry and other scientific domains.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₁BrN and features a pyridine ring substituted with bromine at the 4-position and ethyl groups at the 3 and 5 positions. These substitutions influence the compound's reactivity, lipophilicity, and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing the compound's binding affinity. The ethyl groups contribute to the compound's lipophilicity, which affects its bioavailability and distribution in biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties against various bacterial strains. Its structural features may enhance its efficacy as an antimicrobial agent .
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activities. It is being explored as a candidate for developing new anticancer drugs due to its ability to inhibit tumor growth in vitro .
  • Enzyme Inhibition : The compound is being studied for its role as an enzyme inhibitor, which could have implications in treating diseases where enzyme modulation is beneficial.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of around 50 µg/mL .
  • Cytotoxicity Assessment : In a cytotoxicity study against cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-3,5-dimethylpyridineBromine at position 4; methyl groupsDifferent substitution pattern affects reactivity
3,5-DiethylpyridineLacks bromine atomReduced reactivity compared to brominated analogs
4-Bromo-2,6-diethylpyridineDifferent substitution patternDistinct chemical properties due to position change

The unique combination of bromine and ethyl groups in this compound provides distinct reactivity and physicochemical properties that are valuable for synthetic chemistry and pharmaceutical research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-3,5-diethylpyridine
Reactant of Route 2
4-bromo-3,5-diethylpyridine

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